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Compound of Interest

Compound Name: AMD 3465 hexahydrobromide

Cat. No.: B10800333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AMD3465 hexahydrobromide,

a potent and selective antagonist of the CXCR4 co-receptor, and its application in HIV entry

inhibition research. It details the compound's mechanism of action, summarizes key

quantitative biological data, and outlines relevant experimental protocols.

Introduction
The entry of the Human Immunodeficiency Virus (HIV) into host cells is a multi-step process

initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on

the target cell surface.[1][2] This interaction induces a conformational change in gp120,

exposing a binding site for a secondary co-receptor, which is typically one of two chemokine

receptors: CCR5 or CXCR4.[1][3][4] Viruses that use CXCR4 are known as X4-tropic and are

often associated with a more rapid progression to Acquired Immunodeficiency Syndrome

(AIDS).[1]

The critical role of these co-receptors in the viral lifecycle has made them attractive targets for

antiretroviral drug development.[3][4] AMD3465 is a novel, monomacrocyclic compound that

emerged from research aimed at improving upon earlier CXCR4 antagonists like the bicyclam

AMD3100 (Plerixafor).[3][4] It functions as a highly potent and selective CXCR4 antagonist,

specifically preventing the entry of X4-tropic HIV strains into host cells.[3][5] While its
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development for long-term clinical use has been hampered by a lack of oral bioavailability,

AMD3465 remains an invaluable tool for researchers studying the mechanisms of HIV entry,

CXCR4 signaling, and for the development of new classes of entry inhibitors.[3][4][6]

Mechanism of Action
Molecular Target: The CXCR4 Co-Receptor
CXCR4 is a G-protein coupled receptor (GPCR) whose natural ligand is the chemokine

CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1).[3][7] The CXCL12/CXCR4

axis is integral to numerous physiological processes, including hematopoiesis and lymphocyte

trafficking.[7] In the context of HIV, the virus has evolved to co-opt CXCR4 to facilitate its entry

into CD4+ T-cells.[3][4]

Antagonism of CXCR4
AMD3465 acts as a specific and competitive antagonist of the CXCR4 receptor.[3][7] It binds

directly to the receptor, physically obstructing the binding sites for both the natural ligand

CXCL12 and the V3 loop of the HIV-1 gp120 protein.[1][3][8] Studies have identified several

key amino acid residues within the transmembrane helices and extracellular loops of CXCR4

that are crucial for this interaction.[8] By occupying the receptor, AMD3465 effectively locks it in

an inactive state, preventing its use by the virus.

Inhibition of HIV-1 Entry and Downstream Signaling
The primary anti-HIV mechanism of AMD3465 is the blockade of viral entry. For X4-tropic

strains, the interaction between gp120 and CXCR4 is the final step required before the viral

and cellular membranes fuse, allowing the viral capsid to enter the cytoplasm.[1][2] AMD3465

prevents this interaction, thereby halting the infection process at its inception.

Furthermore, by blocking the binding of the natural ligand CXCL12, AMD3465 also inhibits all

subsequent downstream signaling cascades.[3][9] This includes the dose-dependent inhibition

of CXCL12-induced intracellular calcium mobilization, mitogen-activated protein kinase (MAPK)

phosphorylation, receptor endocytosis, and cellular chemotaxis.[3][4][9]
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CXCR4 downstream signaling and its inhibition by AMD3465.

Quantitative Biological Data
The biological activity of AMD3465 has been quantified in numerous in vitro assays. It

demonstrates significantly higher potency than its predecessor, AMD3100.

Table 1: Receptor Binding and Antagonism

Assay Target Cell Line Value Reference

IC₅₀ (mAb
Binding)

12G5 mAb
displacement
from CXCR4

SupT1 0.75 nM [4][5]

IC₅₀ (Chemokine

Binding)

CXCL12AF647

displacement

from CXCR4

SupT1 18 nM [4][5]

| Kᵢ (Ligand Binding) | SDF-1 (CXCL12) displacement | CCRF-CEM | 41.7 nM |[7][10] |

Table 2: Anti-HIV-1 Activity | Virus Strain (Tropism) | Cell Line | Potency (IC₅₀) | Reference | |---|-

--|---|---|---| | HIV-1 IIIB (X4) | MT-4 | 1 - 10 nM |[3][4][5] | | HIV-1 NL4.3 (X4) | MT-4 | 6 - 12 nM |

[5] | | HIV-1 RF (X4) | MT-4 | 6 - 12 nM |[5] | | HIV-1 BaL (R5) | MT-4 | No inhibition |[3][4] |

Table 3: Functional and Cytotoxicity Data

Assay Target Cell Potency (IC₅₀) Reference

Inhibition of
CXCL12-induced
Calcium
Mobilization

U87.CD4.CCR5 17 nM [5]

| Cytotoxicity (CC₅₀) | MT-4 (uninfected) | >300 µM |[4] |

Note: AMD3465 shows high selectivity for CXCR4 and does not inhibit signaling via other

chemokine receptors, including CCR1-CCR9 and CXCR1-CXCR3.[4][7]
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Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are summarized protocols for key assays used to characterize AMD3465.

HIV-1 Replication Inhibition Assay
This assay measures the ability of a compound to inhibit viral replication in a susceptible cell

line.

Objective: Determine the 50% inhibitory concentration (IC₅₀) of AMD3465 against an X4-

tropic HIV-1 strain.

Materials:

Cell Line: MT-4 human T-cell line.

Virus: Laboratory-adapted X4-tropic HIV-1 strain (e.g., HIV-1 IIIB).

Compound: AMD3465 hexahydrobromide stock solution, serially diluted.

Assay Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-

sulfophenyl)-2H-tetrazolium) solution for cell viability.

Methodology:

Seed MT-4 cells in a 96-well microtiter plate.

Add serial dilutions of AMD3465 to the wells. Include "virus control" (cells + virus, no drug)

and "cell control" (cells only) wells.

Add a standardized amount of HIV-1 stock to the appropriate wells.

Incubate the plate for 4-5 days at 37°C in a humidified, 5% CO₂ atmosphere.

After incubation, add MTS reagent to each well and incubate for a further 2-4 hours.

Measure the optical density (OD) at 490 nm using a plate reader.
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Calculate the percentage of cell protection relative to control wells and determine the IC₅₀

value using non-linear regression analysis.

Experimental Workflow: HIV-1 Inhibition Assay
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Experimental workflow for a typical HIV-1 inhibition assay.

CXCR4 Binding Assay (Flow Cytometry)
This assay quantifies the ability of AMD3465 to compete with a fluorescently labeled ligand for

binding to CXCR4 on the cell surface.

Objective: Determine the IC₅₀ of AMD3465 for displacing a labeled anti-CXCR4 antibody

(e.g., 12G5).

Materials:

Cell Line: SupT1 T-lymphoid cells (high CXCR4 expression).

Compound: AMD3465 hexahydrobromide, serially diluted.

Labeled Ligand: Phycoerythrin (PE)-conjugated anti-CXCR4 monoclonal antibody (clone

12G5).

Buffers: PBS, FACS buffer (PBS with 2% FBS).

Methodology:

Harvest SupT1 cells and resuspend in cold FACS buffer.

Aliquot cells into flow cytometry tubes.

Add serial dilutions of AMD3465 and incubate for 15 minutes at 4°C.
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Add a pre-titered amount of PE-conjugated 12G5 mAb to each tube.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with cold FACS buffer to remove unbound antibody.

Resuspend cells in a final volume for analysis.

Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) in the

PE channel.

Calculate the percentage of binding inhibition relative to the MFI of cells stained without

the compound and determine the IC₅₀.

Pharmacokinetics and Bioavailability
Pharmacokinetic studies, primarily conducted in animal models such as mice and dogs, have

provided insight into the in vivo behavior of AMD3465.

Absorption and Bioavailability: Following subcutaneous administration, AMD3465 is rapidly

absorbed.[7][10] Studies in dogs demonstrated 100% bioavailability via the subcutaneous

route when compared to intravenous administration.[7][10]

Distribution and Half-life: The compound causes a rapid, transient increase in white blood

cell counts (leukocytosis), consistent with its mechanism of mobilizing hematopoietic stem

cells by disrupting the CXCL12/CXCR4 axis.[7][10] In dogs, AMD3465 was cleared from

plasma in a biphasic manner with a terminal half-life ranging from 1.56 to 4.63 hours.[7][10]

Limitation: A significant challenge for the clinical development of AMD3465 as a long-term

anti-HIV therapeutic is its high positive charge at physiological pH, which results in poor oral

bioavailability.[3][4]

Summary and Future Directions
AMD3465 hexahydrobromide is a cornerstone compound in the study of HIV entry. As a

monomacrocyclic N-pyridinylmethylene cyclam, it represents a structural advancement over

earlier bicyclams, exhibiting up to 10-fold greater potency as a CXCR4 antagonist.[3][4] Its high

affinity and specificity make it an exceptional research tool for probing CXCR4 biology,
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validating CXCR4 as a drug target, and serving as a benchmark for the development of new

anti-HIV agents.

While its clinical utility for chronic HIV treatment is limited by its lack of oral absorption, the

knowledge gained from AMD3465 has been instrumental.[3] It provides a clear proof-of-

principle that monocyclic structures can be highly effective CXCR4 antagonists. Future

research in this area will continue to focus on designing novel antagonists that retain the high

potency of AMD3465 while incorporating physicochemical properties that permit oral

bioavailability, a key requirement for successful long-term antiretroviral therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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entry-inhibition-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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